molecular formula C15H24N4O2 B13710798 (S)-5-(4-Boc-2-methyl-1-piperazinyl)pyridin-2-amine

(S)-5-(4-Boc-2-methyl-1-piperazinyl)pyridin-2-amine

Cat. No.: B13710798
M. Wt: 292.38 g/mol
InChI Key: BUAAKCSOXMISPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(4-Boc-2-methyl-1-piperazinyl)pyridin-2-amine is a chiral piperazine-substituted pyridin-2-amine derivative. Its structure features a tert-butoxycarbonyl (Boc)-protected piperazine ring at the 4-position, a methyl group at the 2-position of the piperazine, and a pyridin-2-amine core. The Boc group enhances solubility and stability during synthesis, while the stereochemistry (S-configuration) may influence biological interactions, such as receptor binding or enzymatic activity. This compound is of interest in medicinal chemistry, particularly for targeted drug discovery, due to its modular structure amenable to derivatization .

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAAKCSOXMISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(Piperazin-1-yl)pyridin-2-amine (Compound IV)

According to patent CN110551063A, the synthesis begins with the formation of a pyridine derivative through substitution of halogenated pyridine with piperazine:

Step Reagents & Conditions Description Reference
a. 2-Amino-5-bromopyridine, piperazine, CuI, N,N-dimethylformamide, 140°C Nucleophilic substitution of bromopyridine with piperazine
b. Filtration, concentration, chromatography Purification of intermediate

This step yields 5-(piperazin-1-yl)pyridin-2-amine with high efficiency (~87%).

Boc Protection of the Piperazine Nitrogen

Boc Protection Reaction

The Boc (tert-butoxycarbonyl) group is introduced to protect the piperazine nitrogen, facilitating subsequent reactions and improving compound stability:

Step Reagents & Conditions Description Reference
a. 5-(Piperazin-1-yl)pyridin-2-amine, di-tert-butyl dicarbonate (Boc2O), 20-35°C Dropwise addition of Boc2O in a suitable solvent (e.g., dichloromethane)
b. Stirring, reaction monitoring Formation of N-Boc protected intermediate

The reaction proceeds smoothly at ambient temperatures, with the product purified via chromatography or crystallization.

Formation of the (S)-5-(4-Boc-2-methyl-1-piperazinyl)pyridin-2-amine

The protected intermediate undergoes further functionalization, often involving substitution at specific positions on the pyridine ring, guided by prior literature and patent data.

Substitution on Pyridine Ring

In patent CN110551063A, a substitution reaction involves reacting the Boc-protected piperazine derivative with a pyridine precursor under conditions that favor regioselectivity:

Step Reagents & Conditions Description Reference
a. Pyridine derivative, appropriate coupling agents, possibly in DMSO or DMF Nucleophilic substitution at the 5-position
b. Heating at 80-85°C, stirring for 12 hours Reaction completion

This step yields the target This compound with high regioselectivity.

Reduction of the Nitro Group (if present)

In some synthesis routes, the nitro group on the pyridine ring is reduced to the amino group, often using inorganic salts to suppress side reactions:

Step Reagents & Conditions Description Reference
a. Sodium sulfide nonahydrate (Na₂S·9H₂O), inorganic salts (e.g., ammonium chloride), water, methanol Reduction of nitro to amino group
b. Heating at 70-80°C for 2 hours Reaction progress
c. Extraction, washing, drying, crystallization Purification of amino compound

Note: The addition of inorganic salts like ammonium chloride or sodium bicarbonate effectively inhibits azo impurity formation during reduction.

Purification and Final Product Isolation

The final compound is purified via solvent extraction, distillation under reduced pressure, and crystallization:

Step Conditions Description Reference
a. Dichloromethane extraction, washing with purified water Organic phase separation
b. Drying with anhydrous sodium sulfate Removal of residual water
c. Distillation at 40-50°C, cooling to 5-10°C Crystallization of the final product

The product is dried at 50-55°C, yielding the target This compound with high purity.

Summary of Reaction Conditions & Data Table

Step Reagents Solvent Temperature Time Yield / Notes References
A. 2-Amino-5-bromopyridine, piperazine, CuI DMF 140°C 12-14h ~87% yield
B. Boc2O Dichloromethane 20-35°C 1-2h Complete protection
C. Pyridine derivative, coupling agents DMSO/DMF 80-85°C 12h Regioselective substitution
D. Na₂S·9H₂O, inorganic salts Water/methanol 70-80°C 2h Effective reduction
E. Organic extraction - Room temp - Purified product

Notes on Methodology and Optimization

  • Inhibition of Azo Impurities: The addition of inorganic salts such as ammonium chloride or sodium bicarbonate during reduction significantly reduces azo impurity formation, enhancing product purity.
  • Reaction Monitoring: Techniques such as TLC, HPLC, or NMR are employed to monitor reaction progress.
  • Purification: Chromatography and crystallization are critical for achieving high purity, especially for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Key Functional Group Transformations

Reaction TypeDescriptionConditions/ReagentsReference
Deprotection of Boc group Acidic conditions (e.g., TFA/HCl) remove the tert-butoxycarbonyl group, exposing the piperazine’s secondary aminesTFA, HCl, room temperature
Acylation/Alkylation Piperazine’s secondary amines react with acyl halides or alkylating agents to form amides or alkylated derivativesAcyl chlorides, alkyl halides, base (e.g., Et3N)
Nucleophilic Substitution Pyridine’s amine group may undergo substitution reactions (e.g., with alkyl halides) under basic conditionsAlkyl halides, DMF, heat

Biological Target Interactions

While the compound itself is not directly studied in the provided sources, analogous pyridine-piperazine derivatives exhibit selective kinase inhibition , particularly against CDK4/6 . Structural analogs demonstrate that substituents on the pyridine ring (e.g., methyl groups) and piperazine modifications influence potency and selectivity. For example:

  • A pyridin-2-amine with a piperazine substituent showed IC₅₀ = 1–34 nM against CDK4/6 .

  • SAR analysis highlights that heterocyclic substituents (e.g., thiazole) on the pyridine enhance cellular potency .

Structural Analog Comparisons

AnalogKey Structural FeatureReactivity/Biological ImpactReference
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-... Chlorine and trifluoromethyl groupsEnhanced lipophilicity, submicromolar kinase inhibition
CDK4/6 Inhibitors Pyridin-2-amine with piperazine and thiazoleHigh cellular potency (GI₅₀ = 10–70 nM)
Piperazine N-oxides Oxidized piperazine nitrogenAltered basicity, reduced reactivity

Experimental Considerations

  • Coupling Efficiency : TCDI-mediated reactions typically achieve 60–95% yields under optimized conditions (40 °C, THF) .

  • Stability : The Boc group stabilizes the piperazine during synthesis but requires acidic deprotection for further functionalization .

  • Purification : Column chromatography or crystallization is often used to isolate the product, as seen in analogous syntheses .

Scientific Research Applications

Chemistry: In chemistry, (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It is used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products. It is also used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Discussion of Structural and Functional Differences

  • Boc Protection : The Boc group in the target compound improves stability during synthesis compared to unprotected analogs like 5-(piperazin-1-yl)pyridin-2-amine, which may require additional purification steps .
  • Biological Implications : While oxadiazole derivatives (e.g., 1c) show anticancer activity, the target compound’s piperazine core may target different pathways, such as G protein-coupled receptors (GPCRs) or kinases .

Q & A

Q. What are common synthetic routes for (S)-5-(4-Boc-2-methyl-1-piperazinyl)pyridin-2-amine?

The synthesis typically involves Buchwald-Hartwig amination to couple the pyridine core with the Boc-protected piperazine moiety. For example, palladium catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and ligands like JohnPhos or XPhos are used in toluene or dioxane under inert conditions (100°C, 48 h). Boc protection is introduced early to prevent undesired side reactions . Post-reaction purification employs column chromatography or preparative TLC .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • ¹H NMR (600 MHz, DMSO-d₆ or CDCl₃) to verify regioselectivity and stereochemistry .
  • LCMS (ESI+) to confirm molecular weight (e.g., m/z 261 [M + H]+ for analogs) .
  • Chiral HPLC to assess enantiomeric purity, critical for the (S)-configuration .

Q. What strategies are used for Boc deprotection in related piperazine derivatives?

Boc removal is typically achieved via acidic conditions (e.g., TFA in DCM or HCl in dioxane) . Careful monitoring by TLC or LCMS is required to avoid over-degradation.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Asymmetric catalysis or chiral resolution (e.g., using chiral stationary phases in HPLC) ensures high enantiomeric excess. For example, palladium catalysts with chiral ligands may enhance stereoselectivity during coupling steps .

Q. What side reactions occur in Pd-catalyzed amination, and how are they mitigated?

Common issues include homocoupling of aryl halides or ligand degradation . Strategies:

  • Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
  • Optimize reaction temperature and solvent (e.g., dioxane for better stability) .
  • Additives like Cs₂CO₃ improve coupling efficiency .

Q. How do structural modifications (e.g., morpholino vs. piperazinyl groups) affect biological activity?

Morpholino derivatives (e.g., 5-(4-morpholino-1-piperidyl)pyridin-2-amine) often exhibit altered solubility and target engagement compared to piperazinyl analogs. In vitro assays (e.g., kinase inhibition) paired with molecular docking can elucidate SAR .

Q. How are contradictions in biological activity data resolved?

Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity. For instance, dual PI3K/mTOR inhibitors like PQR530 require profiling across multiple kinase panels to rule off-target effects .

Q. What purification challenges arise during scale-up, and how are they addressed?

Byproduct removal (e.g., unreacted starting materials) is critical. Preparative HPLC or recrystallization may replace column chromatography for higher yields. For example, prep TLC is used for small-scale intermediates .

Methodological Considerations

Q. What in vitro assays evaluate the compound’s kinase inhibition potential?

  • Enzymatic assays : Measure IC₅₀ against purified kinases (e.g., mTOR or PI3K) using ATP-competitive probes .
  • Cell viability assays : Use cancer cell lines (e.g., glioblastoma) to assess antiproliferative effects .

Q. How are solvent-free conditions applied in related heterocyclic syntheses?

Solvent-free cyclization (e.g., barbituric acid + pyrazol-5-amine + aldehyde) reduces side products and improves atom economy. Reaction monitoring via IR or TLC ensures completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.